2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
Overview
Description
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol, also known as IMPE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic organic molecule that contains both imidazole and pyridine rings, and it has been found to possess various biological and pharmacological properties.
Scientific Research Applications
Antibacterial Agents
Imidazole derivatives, including our compound of interest, have shown promising results as antibacterial agents . The structure allows for the synthesis of hydrazone derivatives that exhibit significant antibacterial activity against various strains, including E. coli and S. aureus. These compounds can be synthesized in high yields and have the potential to combat multi-drug resistant microbial infections.
Antimicrobial Properties
Beyond antibacterial applications, imidazole compounds also possess antimicrobial properties . They have been studied for their effectiveness against a range of microbial infections, offering a pathway to new drugs that can address antibiotic resistance issues.
Pharmaceutical Synthesis
The imidazole ring is a key component in the synthesis of various pharmaceutical drugs . It’s found in medications used to treat conditions such as allergies, arthritis, and even certain cancers. The versatility of the imidazole ring makes it a valuable synthon in drug development.
Materials Science
In the field of materials science , imidazole derivatives are explored for their luminescent properties . They have potential applications in creating new materials for optoelectronic devices, which are crucial for the development of displays, sensors, and lighting technologies.
Cancer Research
Imidazole-containing compounds have been identified as potential anti-cancer drugs . Their ability to interact with various biological targets makes them suitable candidates for the development of novel therapies aimed at treating different types of cancer.
Diagnostic Imaging
Due to their luminescent properties, these compounds are also being researched for use in diagnostic imaging . They could serve as emitters for confocal microscopy and imaging, aiding in the visualization of biological processes and structures at the cellular level.
properties
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h7,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIRZDSDSMRFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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